Nε,Nε,Nε-Trimethyllysine-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

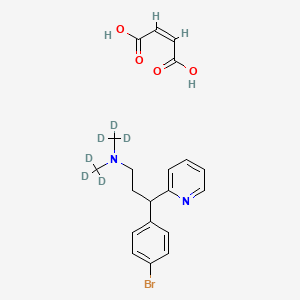

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways . The CAS Number is 1182037-78-0 . The molecular weight is 197.32 and the molecular formula is C9H11D9N2O2 .

Molecular Structure Analysis

The molecular structure of Nε,Nε,Nε-Trimethyllysine-d9 is similar to that of Nε,Nε,Nε-Trimethyllysine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in the former .Physical And Chemical Properties Analysis

Nε,Nε,Nε-Trimethyllysine-d9 is a solid substance . It should be stored at 4° C .Scientific Research Applications

Biochemistry: Biomarker Analysis

Nε,Nε,Nε-Trimethyllysine-d9: is utilized in biochemistry as a stable isotope-labeled standard for biomarker discovery. It aids in the quantification of trimethyllysine levels in biological samples, which is crucial for understanding the role of lysine methylation in cellular processes .

Pharmacology: Drug Metabolism Studies

In pharmacology, Nε,Nε,Nε-Trimethyllysine-d9 serves as a deuterium-labeled analogue of trimethyllysine. This allows researchers to investigate the pharmacokinetics and metabolic pathways of drugs, as the deuterium label provides a traceable marker that can be followed through various metabolic transformations .

Molecular Biology: Epigenetic Research

This compound is significant in molecular biology for studying epigenetic modifications. It’s used as a tracer to understand the dynamics of lysine methylation, a post-translational modification that affects gene expression and regulation .

Clinical Research: Diagnostic Development

Nε,Nε,Nε-Trimethyllysine-d9: is instrumental in clinical research for developing diagnostic assays. It helps in the accurate measurement of trimethyllysine as a potential biomarker for various diseases, including cardiovascular conditions and metabolic disorders .

Neuroscience: Neurochemical Studies

In neuroscience, the labeled compound is used to trace the biosynthesis and degradation pathways of neurotransmitters that involve lysine residues. This can provide insights into the neurochemical basis of brain function and neurological diseases .

Environmental Science: Microbial Metabolism

The labeled trimethyllysine is also applied in environmental science to study the metabolic activities of microbial communities. It helps in tracking the flow of nitrogen and carbon through different microbial processes, which is essential for understanding ecosystem dynamics .

Mechanism of Action

Target of Action

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .

Mode of Action

Nε,Nε,Nε-Trimethyllysine-d9 serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.

Biochemical Pathways

The primary biochemical pathway that Nε,Nε,Nε-Trimethyllysine-d9 is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.

Pharmacokinetics

It’s worth noting that the deuterium labeling of nε,nε,nε-trimethyllysine-d9 has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .

Action Environment

Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.

properties

| { "Design of the Synthesis Pathway": [ "The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 can be achieved by the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide.", "The starting material Nε,Nε,Nε-trimethyllysine can be obtained commercially or synthesized from lysine via a series of steps.", "The reaction involves the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide in the presence of a base such as potassium carbonate." ], "Starting Materials": [ "Lysine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Methyl iodide-d3", "Potassium carbonate" ], "Reaction": [ "Step 1: Lysine is reacted with formaldehyde and acetic anhydride to form Nε-formyllysine.", "Step 2: Nε-formyllysine is reduced using sodium borohydride to form Nε-acetyllysine.", "Step 3: Nε-acetyllysine is reacted with formaldehyde and acetic anhydride to form Nε-acetyl-Nδ-formyllysine.", "Step 4: Nε-acetyl-Nδ-formyllysine is reduced using sodium borohydride to form Nε-acetyl-Nδ-methyllysine.", "Step 5: Nε-acetyl-Nδ-methyllysine is reacted with methyl iodide-d3 in the presence of potassium carbonate to form Nε,Nε,Nε-trimethyllysine-d9." ] } | |

CAS RN |

1182037-78-0 |

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

197.326 |

IUPAC Name |

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |

InChI Key |

MXNRLFUSFKVQSK-DQBSYZJZSA-N |

SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

synonyms |

(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)